molecular formula C9H12N2O2 B1331158 Benzenemethanamine, N-ethyl-3-nitro- CAS No. 90390-03-7

Benzenemethanamine, N-ethyl-3-nitro-

Cat. No. B1331158
CAS RN: 90390-03-7
M. Wt: 180.2 g/mol
InChI Key: VVXKCFGNOOAFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-ethyl-3-nitro-, is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. For instance, the synthesis of related compounds involves the reduction of Schiff base analogs and characterization through various spectroscopic methods . The interaction of these compounds with biological molecules such as DNA has also been studied, which could be relevant for understanding the biological interactions of Benzenemethanamine, N-ethyl-3-nitro- .

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including the reduction of Schiff base analogs. For example, the preparation of N-Benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine was achieved through such a reduction . This suggests that the synthesis of Benzenemethanamine, N-ethyl-3-nitro- could potentially be performed using similar methods, although the specific details would depend on the functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of a nickel(II) complex with a related ligand showed a square pyramidal structure . DFT studies have been used to calculate the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of similar compounds . These methods could be applied to Benzenemethanamine, N-ethyl-3-nitro- to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Benzenemethanamine, N-ethyl-3-nitro- can be inferred from their interactions with other molecules. For example, the nickel(II) complex mentioned earlier was found to bind to calf thymus DNA via electrostatic interactions . This indicates that the compound may also exhibit specific reactivity patterns, such as binding to nucleic acids or undergoing reactions facilitated by metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Benzenemethanamine, N-ethyl-3-nitro- can be characterized using spectroscopic methods and computational studies. The FT-IR spectra, along with DFT calculations, provide insights into the vibrational modes and help in understanding the electronic structure of these compounds . Additionally, polymorphism, as observed in (E,E)-N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine, can influence the physical properties such as solubility and melting point . The crystal structure analysis can reveal the presence of intramolecular interactions, which are crucial for determining the stability and reactivity of the compound .

Scientific Research Applications

Structural Characteristics and Molecular Interactions

  • The compound Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate exhibits a molecular structure where the nitro group is twisted out of the mean plane of the benzene ring, with observable intermolecular hydrogen bonding interactions. This structural feature could be of interest in the study of molecular conformations and interactions (Chen, Jin, & Li, 2007).
  • Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate presents a structure where the nitro and thioureido groups are twisted at specific angles from the nitrobenzene ring plane, highlighting potential research applications in understanding intramolecular forces and structural stability (Saeed, Rashid, & Wong, 2010).
  • The compound 2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide is characterized by a trans configuration and a twisted nitro group, with molecules linked by hydrogen bonds into centrosymmetric dimers. These findings can provide insights into molecular assembly and the design of molecular frameworks (Fun et al., 2009).

Reactions and Synthesis

  • The study on the Electroreduction Characteristics of 1-ethyl4-nitrobenzene reveals significant insights into the electrochemical properties and reactions of nitrobenzene derivatives, offering potential applications in electrochemical synthesis and energy storage technologies (Chen Song, 2005).
  • Research on diazeniumdiolates, including compounds with ethyl and 2-nitrobenzyl groups, discusses their photosensitivity and the primary reaction pathways involved in their photoreactivity. This information is crucial for understanding the stability and reactivity of these compounds under light exposure, with implications for their use in pharmaceutical applications (Srinivasan et al., 2001).
  • The Cu(OTf)2/Et3N-promoted cyclocondensation process for synthesizing polyfunctionalized benzenes indicates a novel approach to creating complex molecular structures, which could be highly relevant in the development of new materials or pharmaceuticals (Su, Ding, & Chen, 2009).

Safety And Hazards

The safety data sheet for a similar compound, N-ethyl-3-nitro-, suggests that it may be harmful if inhaled or swallowed and can be irritating to the eyes, skin, and respiratory system . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXKCFGNOOAFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238132
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Nitrobenzyl)ethanamine

CAS RN

90390-03-7
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using m-nitrobenzaldehyde as a starting material and also using ethylamine hydrochloride as a reagent, the same procedure of Example 42 gave 2.8 g of the titled compound (yield, 47%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.